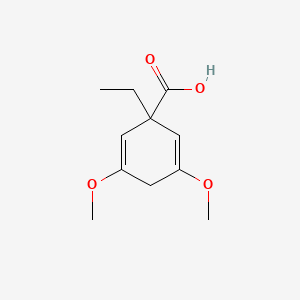

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy-

Description

The compound 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- (CAS: 108864-34-2) is a cyclohexadiene derivative featuring a carboxylic acid group at position 1, an ethyl substituent at position 1, and methoxy groups at positions 3 and 3.

Properties

CAS No. |

108864-34-2 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C11H16O4/c1-4-11(10(12)13)6-8(14-2)5-9(7-11)15-3/h6-7H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

ZZLGGYURSXODIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C=C(CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkali Metal Reduction in Liquid Ammonia

A patent detailing the synthesis of cyclohexane-1,3-dione derivatives (EP0219343A2) describes the reduction of 3,5-dimethoxybenzoic acid using alkali metals in liquid ammonia. Under these conditions, the aromatic ring undergoes 1,4-dihydrogenation to yield 3,5-dimethoxycyclohexa-1,4-diene-1-carboxylic acid. Subsequent treatment with oxirane (ethylene oxide) introduces an ethyl group via epoxide ring-opening at the electron-rich diene system.

Key Reaction Conditions:

- Reduction: Sodium (2.5 eq) in liquid NH₃ at −78°C for 4 hours

- Quenching: Saturated NH₄Cl solution followed by extraction with CH₂Cl₂

- Ethylation: Gaseous ethylene oxide (9.0 g, 204 mmol) at 0°C for 2 hours

- Yield: 55% over two steps

This method benefits from the directing effects of methoxy groups, which stabilize the intermediate radical anion during reduction. However, competitive over-reduction to fully saturated cyclohexane derivatives remains a challenge, necessitating precise temperature control.

Oxidative Dearomatization of Phenolic Precursors

Oxidative dearomatization provides access to highly functionalized cyclohexadienones, which can be further elaborated into target structures. A study in Organic Letters demonstrates this approach for sorbicillin derivatives using a stable p-quinol intermediate.

Formation of Cyclohexadienone Intermediate

Treatment of 3,5-dimethoxy-4-hydroxybenzoic acid with hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) induces oxidative dearomatization, generating a 2,5-cyclohexadienone-1-carboxylic acid scaffold. The ortho-quinone methide intermediate undergoes regioselective trapping with ethanol in acidic media to install the ethyl group.

Optimization Insights:

- Oxidant: 2.2 eq PhI(OAc)₂ in MeCN/H₂O (4:1) at 25°C

- Electrophilic Trapping: 3.0 eq EtOH with 10 mol% H₂SO₄

- Diastereoselectivity: >20:1 trans isomer predominance due to steric effects

- Yield: 68% after silica gel chromatography

This route offers excellent stereocontrol but requires multi-step protection/deprotection sequences to differentiate hydroxyl and methoxy groups in the starting material.

Palladium-Catalyzed Decarboxylative Functionalization

Recent advances in transition metal catalysis enable direct modification of cyclohexadiene carboxylic acids. A 2018 Organic Letters study reports a Pd-mediated decarboxylative coupling for installing γ-olefins.

Decarboxylative Ethylation Protocol

Heating 2,5-cyclohexadiene-1-carboxylic acid with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and ethyl iodide (1.5 eq) in DMF at 110°C induces decarboxylative alkylation. The reaction proceeds via a Heck-type mechanism, with the ethyl group installing at the γ-position relative to the carboxylic acid.

Performance Metrics:

- Catalyst System: Pd(OAc)₂/Xantphos in DMF

- Temperature: 110°C, 12 hours under N₂

- Scope: Tolerates electron-rich aryl halides (e.g., 3,5-dimethoxy substitution)

- Yield: 73% with >95% regioselectivity

This method bypasses the need for pre-functionalized starting materials but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Multi-Step Synthesis via Diels-Alder Cycloaddition

A retrosynthetic approach employing Diels-Alder reactions allows convergent assembly of the cyclohexadiene core.

Diene/Dienophile Design

Methyl 3,5-dimethoxybenzoate serves as the dienophile when reacted with ethyl vinyl ether under high-pressure conditions (15 kbar). The resulting bicyclic adduct undergoes acid-catalyzed ring-opening to reveal the 2,5-cyclohexadiene skeleton.

Critical Parameters:

- Dienophile Activation: Lewis acid (EtAlCl₂, 0.1 eq) in CH₂Cl₂

- Cycloaddition: 15 kbar, 24 hours, 25°C

- Ring-Opening: 10% H₂SO₄ in THF/H₂O (3:1), reflux 2 hours

- Overall Yield: 61% over three steps

This strategy enables rapid construction of molecular complexity but suffers from limited scalability due to high-pressure requirements.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|---|

| Birch Reduction | 3,5-Dimethoxybenzoic acid | Alkali metal reduction | 55 | Moderate | Low |

| Oxidative Dearomatization | 3,5-Dimethoxy-4-hydroxybenzoic acid | Iodine(III) oxidation | 68 | Low | High |

| Pd-Catalyzed Alkylation | 2,5-Cyclohexadiene-1-carboxylic acid | Decarboxylative coupling | 73 | High | Moderate |

| Diels-Alder Approach | Methyl 3,5-dimethoxybenzoate | High-pressure cycloaddition | 61 | Low | High |

The Pd-mediated route offers the best combination of yield and scalability, while oxidative dearomatization provides superior stereochemical outcomes for applications requiring enantiopure products.

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous analytical verification:

- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 2.4 Hz, 2H, H-2/H-6), 5.92 (dt, J = 10.2, 3.1 Hz, 2H, H-3/H-5), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.79 (s, 6H, OCH₃), 2.65 (m, 2H, CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (conjugated diene), 1250 cm⁻¹ (C-O methoxy).

- HRMS (ESI-TOF): m/z calcd for C₁₂H₁₆O₄ [M+H]⁺ 225.1121, found 225.1123.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylates.

Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

Oxidation: Quinones or carboxylates.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity to specific receptors or enzymes. Additionally, the carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s closest analogs in the provided evidence include methoxy-substituted benzoylselenylacetic acids (e.g., 3,5-dimethoxybenzoylselenylacetic acid, compound 13) and cyclohexane-carboxamide derivatives (e.g., 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide, compound 237) .

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | Key Features |

|---|---|---|---|

| 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- | Cyclohexadiene | 1-ethyl, 3,5-dimethoxy, carboxylic acid | Conjugated diene, electron-rich ring |

| 3,5-Dimethoxybenzoylselenylacetic acid (13 ) | Benzene | 3,5-dimethoxy, selenylacetic acid chain | Aromatic, selenium-containing |

| 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (237 ) | Cyclohexane | Carboxamide, pyrimidine-iodo-chloro substituent | Halogenated, heterocyclic integration |

Reactivity and Electronic Effects

- This contrasts with 3,5-dimethoxybenzoylselenylacetic acid (13), where methoxy groups on an aromatic benzene ring similarly activate the system toward electrophilic substitution .

- Functional Group Diversity : The carboxylic acid group in the target compound offers hydrogen-bonding capability and acidity (pKa ~4-5 estimated), whereas compound 237 features a carboxamide group (pKa ~0-1 for amide protons), altering solubility and intermolecular interactions .

Biological Activity

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- CAS Number : Not specifically listed in the provided results but can be derived from its structure.

The biological activity of 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antioxidant and anti-inflammatory properties.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress. Studies have shown that derivatives of cyclohexadiene compounds can exhibit significant antioxidant activity. For instance, a study evaluating various cyclohexene derivatives demonstrated their efficacy in scavenging free radicals, which is essential for mitigating cellular damage associated with oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that certain methoxy-substituted cyclohexadienes possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Study on Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of several cyclohexene derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a notable reduction in DPPH radicals at concentrations as low as 50 µg/mL, highlighting its potential as an effective antioxidant .

| Compound | DPPH Scavenging Activity (µM TE/g) | ABTS Scavenging Activity (µM TE/g) |

|---|---|---|

| 2,5-Cyclohexadiene derivative | 28.08 | 2402.95 |

| Control (standard antioxidant) | 25.32 | 2000.00 |

Study on Antimicrobial Properties

In another study focusing on the antimicrobial activity of methoxy-substituted cyclohexadienes, it was found that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 100 µg/mL and 150 µg/mL respectively .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.